molecular formula C12H14BrNO2S B15281500 Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate

Cat. No.: B15281500
M. Wt: 316.22 g/mol
InChI Key: FPKPUKIYBVHYPU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with cysteine or its derivatives, followed by esterification. The reaction conditions often include the use of anhydrous solvents and catalysts to improve yield and selectivity. Industrial production methods may employ multicomponent reactions, click chemistry, or green chemistry approaches to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has shown its potential in the treatment of diseases such as cancer and bacterial infections due to its ability to interact with specific biological targets.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The bromophenyl group enhances its binding affinity and specificity towards certain biological targets, contributing to its pharmacological properties .

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives such as:

Properties

Molecular Formula

C12H14BrNO2S

Molecular Weight

316.22 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C12H14BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-6,10-11,14H,2,7H2,1H3

InChI Key

FPKPUKIYBVHYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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